Methylphenylarsinic acid

Description

Properties

CAS No. |

13911-65-4 |

|---|---|

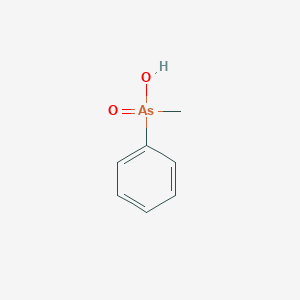

Molecular Formula |

C7H9AsO2 |

Molecular Weight |

200.07 g/mol |

IUPAC Name |

methyl(phenyl)arsinic acid |

InChI |

InChI=1S/C7H9AsO2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |

InChI Key |

MROUTHHOGFJANY-UHFFFAOYSA-N |

SMILES |

C[As](=O)(C1=CC=CC=C1)O |

Canonical SMILES |

C[As](=O)(C1=CC=CC=C1)O |

Other CAS No. |

13911-65-4 |

Origin of Product |

United States |

Synthetic Methodologies and Biotic/abiotic Formation Pathways of Methylphenylarsinic Acid

Laboratory Synthesis Approaches

The laboratory synthesis of methylphenylarsinic acid is not commonly detailed as a standard procedure but can be achieved through established organoarsenic chemistry principles, primarily involving the creation of a phenyl-arsenic bond followed by methylation. A plausible and effective route is the Meyer reaction. This method involves the alkylation of a salt of an arsinic acid.

The synthesis can be conceptualized as a two-step process:

Formation of a Phenylarsonic Acid Precursor: The process begins with the synthesis of phenylarsonic acid (PAA). A well-established method for this is the Bart reaction, where a benzenediazonium (B1195382) salt is reacted with an arsenite salt (e.g., sodium arsenite) in the presence of a copper catalyst. This reaction effectively attaches the phenyl group to the arsenic atom.

Methylation to Form this compound: The resulting phenylarsonic acid is then reduced to the corresponding arsenous acid (phenylarsenous acid). This trivalent arsenic species is subsequently reacted with a methylating agent, such as methyl iodide, in an alkaline solution. This step, an example of the Meyer reaction, introduces the methyl group to the arsenic center. The final step involves oxidation of the trivalent methylphenylarsenous acid to the pentavalent state, yielding this compound.

An alternative conceptual approach involves the reduction of a precursor like N-acetyl-hydroxyarsanilicin and subsequent methylation of the trivalent arsenic intermediate with methyl iodide, a method that has been successfully used in the synthesis of other complex organoarsenicals mdpi.com.

Table 1: Overview of Laboratory Synthesis Reactions

| Reaction Name | Description | Reactants Example | Product of Step |

|---|---|---|---|

| Bart Reaction | Forms an aryl-arsenic bond by reacting a diazonium salt with an arsenite salt. | Benzenediazonium chloride, Sodium arsenite | Phenylarsonic acid |

| Meyer Reaction | Alkylates an arsinic acid salt, typically with an alkyl halide. | Sodium salt of phenylarsenous acid, Methyl iodide | this compound |

Environmental Formation Pathways

This compound is not typically introduced into the environment directly. Instead, it emerges as an intermediate metabolite from the transformation of other anthropogenic organoarsenic compounds that have been released into soil and water.

Abiotic Transformation Processes from Related Compounds

This compound (MPAA) has been identified as a transformation product of phenylarsenic compounds in various environmental settings. While microbial activity is a significant driver of arsenic methylation, evidence also points towards the existence of abiotic pathways for the formation of MPAA from related precursor compounds. These non-biological transformations are crucial in understanding the complete environmental fate of phenylarsenic chemicals, particularly those originating from dumped chemical warfare agents (CWAs).

The abiotic formation of this compound is understood to occur primarily through a sequential transformation process involving the degradation of more complex phenylarsenic compounds into simpler intermediates, which are then subject to methylation. The principal precursor in many contaminated environments is diphenylarsinic acid (DPAA), a primary degradation product of CWAs like diphenylchloroarsine (B1221446) (Clark I) and diphenylcyanoarsine (B1218656) (Clark II).

The initial step in the abiotic transformation pathway is the dephenylation of diphenylarsinic acid to form phenylarsonic acid (PAA). This reaction involves the cleavage of one of the arsenic-carbon bonds. While this degradation can be microbially mediated, it is also understood to occur abiotically under certain environmental conditions.

Following the formation of phenylarsonic acid, the subsequent abiotic methylation to yield this compound is less well-documented but is supported by the detection of MPAA in abiotic sediment samples. researchgate.netnih.gov The precise mechanisms and the methylating agents involved in this abiotic step are still an area of active research. However, it is hypothesized that naturally occurring methyl donors in the sediment, under specific redox conditions, could contribute to this transformation.

One study investigating the transformation of phenylarsenic CWAs in Baltic Sea sediment identified this compound among seventeen related phenylarsenicals in both biotic and abiotic samples. researchgate.netnih.gov The presence of MPAA in abiotic samples strongly suggests that non-microbial pathways contribute to its formation in the environment.

Transformation Products of Diphenylarsinic Acid (DPAA) under Sulfate-Reducing Conditions

| Precursor Compound | Incubation Conditions | Duration | Identified Transformation Products |

|---|---|---|---|

| Diphenylarsinic acid (DPAA) | Sulfate-reducing soil/sediment culture | 5 weeks | Arsenate, Phenylarsonic acid (PAA), This compound (MPAA) , Methyldiphenylarsine oxide (MDPAO) |

Environmental Occurrence and Speciation of Methylphenylarsinic Acid

Terrestrial Environmental Compartments

Methylphenylarsinic acid has been identified in soils, particularly in areas contaminated with aromatic arsenicals. These contaminants can originate from the leakage of chemical warfare agents, such as Clark I (diphenylchloroarsine). nih.gov Agricultural soils, especially those under flooded conditions like paddy fields, can exhibit transformations of these arsenic compounds. nih.gov For instance, in contaminated soil under flooded conditions, the concentration of phenylarsonic acid (PAA) and MPAA has been observed to decrease, while the concentration of dimethylphenylarsine oxide (DMPAO) increases. nih.gov This suggests that methylation processes occur in the soil, converting PAA and MPAA to other methylated forms. nih.gov In contrast, under upland (non-flooded) conditions, the concentrations of these compounds tend to remain unchanged. nih.gov

The use of organic arsenical pesticides, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), in agriculture has also contributed to arsenic levels in productive agricultural soils. nih.gov Although the use of these pesticides has been largely discontinued, legacy contamination remains a concern. nih.gov

Plants, particularly rice (Oryza sativa), can take up this compound from contaminated soil. Research has shown that MPAA can be detected in brown rice grown in soil contaminated with aromatic arsenicals. nih.gov The uptake and translocation of arsenic species in rice are complex processes influenced by the specific form of arsenic. For instance, MPAA and diphenylarsinic acid (DPAA) absorbed by the shoots of rice plants are more easily translocated to the grains compared to other aromatic arsenicals like dimethylphenylarsine oxide (DMPAO) and methyldiphenylarsine oxide (MDPAO), which are retained in the straw. nih.gov

The methylation of arsenicals, including the conversion of MPAA, appears to occur in the soil under flooded conditions rather than within the rice plant itself. nih.gov This is supported by findings where DMPAO was detected in the straw of rice grown in PAA- or MPAA-amended soil, but not in rice grown in a solution culture with the same amendments. nih.gov It is suggested that microorganisms in the soil are responsible for the methylation of inorganic arsenic, producing methylated forms that are then taken up by the plants. nih.gov

The uptake of various arsenic species by rice from the soil generally follows the order: arsenite (As(III)) > arsenate (As(V)) > dimethylarsinic acid (DMA(V)) > monomethylarsonic acid (MMA(V)). nih.gov Arsenite and methylated arsenic species like MMA can be taken up by rice roots through silicon transporters. nih.gov

Table 1: Detection of this compound and Related Compounds in Rice

| Compound | Detected in Brown Rice | Detected in Straw |

|---|---|---|

| This compound (MPAA) | Yes | Not specified |

| Dimethylphenylarsine oxide (DMPAO) | No | Yes |

| Methyldiphenylarsine oxide (MDPAO) | No | Yes |

Aquatic Environmental Compartments

Groundwater contamination by arsenic is a global issue, with both natural and anthropogenic sources contributing to the problem. nih.govwikipedia.org While inorganic forms of arsenic like arsenite and arsenate are the most common and toxic forms found in groundwater, organic arsenic species can also be present. wikipedia.orgnih.gov this compound has been identified in groundwater at sites contaminated by abandoned chemical warfare agent filling stations. researchgate.net The contamination of groundwater with various phenylarsenic compounds, including MPAA, underscores the long-term environmental impact of these agents. researchgate.net

The mobility and speciation of arsenic in groundwater are influenced by factors such as pH and redox conditions. nih.gov Anthropogenic sources of arsenic contamination in groundwater include mining activities, the burning of fossil fuels, and the agricultural use of arsenical herbicides and pesticides. nih.gov

Marine sediments, particularly in the vicinity of chemical munition dumpsites, have been found to contain transformation products of chemical warfare agents. acs.org Methylated forms of phenylarsenic chemicals, including this compound, have been detected in these sediments. acs.org It is believed that these methylated compounds are formed by bacterial activity under anaerobic conditions. acs.org The degradation of diphenylarsinic acid (DPAA), a component of some chemical warfare agents, in soil under sulfate-reducing conditions has been shown to produce arsenate, phenylarsonic acid (PAA), and MPAA, among other metabolites. acs.org

Co-occurrence and Interconversion with Other Arsenical Species

This compound often co-occurs with a variety of other arsenic species in the environment, and interconversion between these species is a key feature of arsenic's biogeochemical cycle. In contaminated soils and sediments, MPAA is found alongside its precursors and degradation products, such as phenylarsonic acid (PAA), dimethylphenylarsine oxide (DMPAO), and inorganic arsenic. nih.govacs.org

The transformation of arsenic compounds is largely driven by microbial processes. nih.govnih.gov For example, the demethylation of methylarsonic acid (MAs(V)) to the more toxic inorganic arsenite (As(III)) is a two-step process carried out by a microbial community. nih.gov This involves the reduction of MAs(V) to trivalent methylarsenicals (MAs(III)), followed by the demethylation of MAs(III) to As(III). nih.gov Conversely, biomethylation of inorganic arsenic is also a significant process, leading to the formation of various methylated arsenicals. wikipedia.org This process is thought to begin with the formation of methanearsonates from trivalent arsenic compounds, with S-adenosylmethionine acting as the methyl donor. wikipedia.org

In rice paddies, the interplay between different arsenic species is particularly dynamic. Under flooded, anaerobic conditions, inorganic arsenite (As(III)) is often the dominant form, but methylated species like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) are also present. mdpi.com The methylation of arsenic in these systems is influenced by microbial activity, which can be affected by water management practices. researchgate.netnih.gov

Table 2: Common Arsenical Species Co-occurring with this compound

| Compound Name | Abbreviation |

|---|---|

| Phenylarsonic acid | PAA |

| Diphenylarsinic acid | DPAA |

| Dimethylphenylarsine oxide | DMPAO |

| Methyldiphenylarsine oxide | MDPAO |

| Monomethylarsonic acid | MMA |

| Dimethylarsinic acid | DMA |

| Arsenite | As(III) |

| Arsenate | As(V) |

Environmental Fate, Transport, and Reactivity Mechanisms

Biogeochemical Cycling Dynamics

The environmental behavior of methylphenylarsinic acid is governed by a complex interplay of biogeochemical processes that influence its transformation, transport, and ultimate fate. These processes include microbial degradation, methylation and demethylation reactions, and interactions with sulfur compounds, all of which contribute to the dynamic cycling of this organoarsenical in various environmental compartments.

Microbial Degradation Pathways and Kinetics

Microorganisms play a crucial role in the degradation of arylarsenic compounds, including this compound. The bacterium Kytococcus sedentarius has been shown to be capable of degrading approximately 90% of this compound when cultivated with the compound nih.gov. The proposed degradation pathway is initiated by the cleavage of the phenyl group from the arsenic atom. This initial step is followed by the hydroxylation of the phenyl group and subsequent ring opening, leading to the formation of cis,cis-muconate (B1241781) nih.gov. This pathway suggests a complete breakdown of the aromatic portion of the molecule, ultimately leading to less complex organic acids.

While specific kinetic data such as degradation rates and half-lives for this compound are not extensively documented, the high degradation percentage by Kytococcus sedentarius indicates a significant potential for microbial-mediated natural attenuation in contaminated environments. The efficiency of this degradation is likely influenced by various environmental factors, including the availability of other carbon sources, microbial population density, temperature, and pH.

Identification of Biotic and Abiotic Degradation Products

The transformation of this compound in the environment can result in a variety of biotic and abiotic degradation products. In studies involving the degradation of related arylarsenic compounds by Kytococcus sedentarius, the identified degradation products were cis,cis-muconate and arsenic acid nih.gov. This suggests that the ultimate fate of the arsenic atom in this compound following microbial degradation is its conversion to inorganic arsenic.

Interestingly, this compound itself can be a product of the microbial transformation of other organoarsenicals. For instance, in agricultural soils, diphenylarsinic acid is first degraded to phenylarsonic acid, which is then microbially methylated to form this compound nih.govresearchgate.net. Similarly, in contact with suspensions of soils of volcanic origin, phenylarsonic acid has been observed to transform into this compound nih.gov.

Abiotic degradation processes can also lead to the transformation of related phenylarsenic compounds, providing insights into potential pathways for this compound. For example, the irradiation of a phenylarsonic acid solution with visible light resulted in the formation of hydroxylated products, including 4-hydroxyphenylarsonic acid, 3-hydroxyphenylarsonic acid, and 2-hydroxyphenylarsonic acid nih.gov. These findings suggest that photochemical reactions may contribute to the transformation of this compound in sunlit environments.

| Precursor Compound | Transformation Process | Resulting Product(s) | Reference |

| Diphenylarsinic acid | Microbial degradation (dephenylation and methylation) | Phenylarsonic acid, this compound | nih.govresearchgate.net |

| Phenylarsonic acid | Contact with volcanic soil | This compound | nih.gov |

| Phenylarsonic acid | Irradiation with visible light (abiotic) | 4-hydroxyphenylarsonic acid, 3-hydroxyphenylarsonic acid, 2-hydroxyphenylarsonic acid | nih.gov |

| This compound | Microbial degradation by Kytococcus sedentarius (inferred) | cis,cis-muconate, Arsenic acid | nih.gov |

Arsenic Methylation and Demethylation Processes

Arsenic methylation is a significant biogeochemical process that transforms inorganic arsenic into various methylated organic forms. This process is generally considered a detoxification mechanism for microorganisms. The Challenger pathway is a well-established model for arsenic biomethylation, involving a series of oxidative methylation and reduction steps nih.gov. Enzymes such as arsenic (+3 oxidation state) methyltransferase (As3mt) are responsible for catalyzing these reactions in a wide range of organisms acs.org. In this pathway, trivalent inorganic arsenic is sequentially methylated to form monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and trimethylarsine (B50810) oxide nih.gov.

This compound can be formed through the methylation of phenylarsonic acid in agricultural soils nih.govresearchgate.net. This indicates that the core phenylarsenic structure can undergo methylation, adding a methyl group to the arsenic atom.

Conversely, demethylation is the process of removing methyl groups from a molecule wikipedia.org. In the context of arsenic, microbial communities have been shown to demethylate methylarsonic acid (MMA) to the more toxic inorganic arsenite nih.govnih.govbohrium.com. This process often occurs in a two-step pathway involving the reduction of pentavalent methylated arsenicals to their trivalent counterparts, followed by the cleavage of the methyl-arsenic bond nih.govnih.gov. While specific studies on the demethylation of this compound are limited, the existence of microbial demethylation pathways for other organoarsenicals suggests that this compound could also be subject to this transformation, potentially leading to the formation of phenylarsonic acid and inorganic arsenic.

Thiolation Reactions and Formation of Organo-Thioarsenicals

In sulfidic environments, organoarsenicals can undergo thiolation reactions, where an oxygen atom bonded to the arsenic is replaced by a sulfur atom. This results in the formation of organo-thioarsenicals nih.govresearchgate.net. These thiolated arsenic compounds are sulfur analogs of oxo-arsenicals and have been identified as important arsenic species in various natural systems nih.govresearchgate.netnih.gov.

The presence of thiolated arsenicals can significantly impact the biogeochemistry and mobility of arsenic. Some studies suggest that thioarsenic species may have a lower tendency to adsorb onto mineral surfaces compared to their oxygenated counterparts, potentially increasing arsenic mobility in the environment researchgate.net. The formation and chemical analysis of thioarsenicals in soil and sediments are still areas of active research nih.gov.

Adsorption and Desorption Processes in Geological Media

The transport and bioavailability of this compound in soils and sediments are largely controlled by its adsorption and desorption behavior on geological media. These processes are influenced by the chemical properties of the compound and the physicochemical characteristics of the solid phase.

Influence of Soil Composition and Mineralogy

The composition and mineralogy of soil play a critical role in the adsorption of phenylarsonic acid compounds. Studies on related compounds such as p-arsanilic acid and roxarsone (B1679585) provide valuable insights into the likely behavior of this compound.

Iron and aluminum (hydr)oxides, such as hematite (B75146), goethite, and ferrihydrite, are key soil minerals involved in the adsorption of phenylarsonic acids researchgate.netnih.govsemanticscholar.org. The primary mechanism for adsorption on these minerals is the formation of inner-sphere complexes through the arsonic acid group researchgate.netnih.gov. This involves the formation of a direct chemical bond (Fe-O-As) between the arsenic atom and the mineral surface semanticscholar.org.

Clay minerals, such as kaolinite (B1170537), also contribute to the adsorption of phenylarsonic acids, although the mechanism is often through weaker outer-sphere complexation researchgate.netnih.gov. The adsorption capacity of different minerals varies, with ferrihydrite generally showing a higher maximum adsorption capacity for phenylarsonic acid compared to goethite and hematite semanticscholar.org.

Soil organic matter (SOM) can have a significant, and sometimes complex, influence on the adsorption of organoarsenicals. In some cases, agricultural soils with lower organic carbon content have exhibited higher adsorption capacities for phenylarsonic acid compounds, suggesting that organic matter can have an inhibitory effect on adsorption by blocking mineral surface sites researchgate.netnih.gov. However, the nature of the SOM and the specific interactions with the organoarsenical can also lead to increased sorption.

The pH of the soil solution is another critical factor. Adsorption of phenylarsonic acid on iron minerals is generally more favorable under acidic to neutral conditions and decreases as the pH becomes more alkaline semanticscholar.orgmdpi.com. This is due to changes in the surface charge of the minerals and the speciation of the arsonic acid group.

| Soil Component | Influence on Adsorption of Phenylarsonic Acid Compounds | Adsorption Mechanism |

| Iron (Hydr)oxides (Hematite, Goethite, Ferrihydrite) | High adsorption capacity | Inner-sphere complexation (Fe-O-As bond formation) |

| Aluminum (Hydr)oxides | Contribute to adsorption | Inner-sphere complexation |

| Clay Minerals (Kaolinite) | Moderate to low adsorption capacity | Outer-sphere complexation |

| Soil Organic Matter (SOM) | Can be inhibitory by blocking mineral sites, or can contribute to sorption depending on its nature | Complexation, partitioning |

| pH | Adsorption decreases with increasing pH (alkaline conditions) | Affects mineral surface charge and arsenical speciation |

Environmental Mobility and Leaching Characteristics

The mobility of this compound in the environment is intrinsically linked to its adsorption characteristics and its formation from precursor compounds. This compound has been identified as a microbially-driven transformation product of diphenylarsinic acid (DPAA), a compound associated with legacy chemical weapons researchgate.netnih.gov. Therefore, the fate of DPAA in soils is a direct determinant of the subsequent distribution of this compound.

Leaching, the process by which a chemical is transported through the soil profile with percolating water, is a primary pathway for contaminant migration. The potential for this compound to leach is inversely related to the strength of its adsorption to the soil matrix. In soils with a high content of iron and aluminum oxides, mobility is expected to be low due to the formation of strong inner-sphere complexes jpgu.org. Conversely, in soils with low adsorptive capacity, such as sandy soils with low organic matter and mineral oxide content, the potential for leaching is significantly higher.

Soil properties play a decisive role in the mobility of organoarsenicals. Studies on the precursor DPAA demonstrate significant differences in its degradation and, by extension, the behavior of its product, this compound, across different soil orders nih.gov.

For instance, the degradation of DPAA was found to be less extensive in an Andisol compared to an Entisol researchgate.netnih.gov. Andisols, which are volcanic-ash-derived soils, are rich in amorphous aluminosilicate (B74896) minerals (allophane and imogolite) and have a high organic matter content, providing abundant sites for adsorption. This high adsorptive capacity likely reduces the bioavailability of the parent compound for microbial degradation and strongly retains the transformation products, thus limiting their mobility. Entisols, being less developed soils, may have lower adsorptive capacity, leading to greater mobility and transformation. Similarly, research comparing an Acrisol (a variable-charge, weathered soil) with a Phaeozem (a constant-charge, organic-rich soil) showed that the Acrisol had a stronger adsorption capacity for DPAA, highlighting the importance of soil mineralogy and surface chemistry in retaining these compounds nih.govbohrium.com.

The following table compares soil characteristics and their implications for the fate of DPAA and the subsequent mobility of this compound.

| Soil Type | Key Characteristics | Implication for DPAA Transformation | Predicted Mobility of this compound |

| Andisol | High content of amorphous minerals (allophane, imogolite) and organic matter. High adsorption capacity. | Degradation is less extensive due to strong adsorption and sequestration of DPAA researchgate.netnih.gov. | Low . Strongly adsorbed to mineral and organic components. |

| Entisol | Young soil with minimal profile development. Variable properties, often lower in adsorptive minerals. | Degradation is more extensive compared to Andisol researchgate.netnih.gov. | Moderate to High . Lower adsorption capacity allows for greater leaching potential. |

| Acrisol | Weathered soil, rich in clay and variable-charge minerals like kaolinite and Fe/Al oxides. | Stronger adsorption capacity for DPAA compared to Phaeozem nih.govbohrium.com. | Low to Moderate . Mobility is controlled by adsorption to oxides and clays. |

| Phaeozem | High organic matter content, constant-charge clays. | Weaker adsorption capacity for DPAA compared to Acrisol nih.govbohrium.com. | Moderate . Mobility may be higher than in oxide-rich soils. |

The potential for this compound to contaminate groundwater is a direct consequence of its mobility in overlying soils. In regions with soils that have a low capacity for arsenic adsorption, there is a heightened risk of the compound leaching into underlying aquifers. Once in the groundwater system, its transport is governed by advection (the bulk movement of groundwater) and dispersion, while its velocity relative to the groundwater is retarded by adsorption to aquifer sediments. Aquifer materials rich in iron (oxyhydr)oxide coatings will be more effective at slowing the transport of this compound. The identification of this compound in groundwater confirms that, under certain environmental conditions, it is sufficiently mobile to migrate through the soil profile and enter aquatic systems.

Photodegradation and Other Abiotic Transformation Processes

This compound can undergo transformation in the environment through abiotic processes, particularly photodegradation. Exposure to ultraviolet (UV) radiation, a component of sunlight, can induce the cleavage of the carbon-arsenic (C-As) bond in phenylarsenic compounds nih.gov. Studies on the photodegradation of p-arsanilic acid, a structurally similar organoarsenical, show that it decomposes under UV light into inorganic arsenic (both As(III) and As(V)) and various organic byproducts nih.gov.

This transformation is significant because it can convert a less toxic organoarsenic species into more toxic and mobile inorganic forms. The process can occur through two main pathways:

Direct Photolysis : The direct absorption of UV photons by the molecule provides the energy to break the C-As bond.

Indirect Oxidation : UV light interacts with other substances in the water, such as dissolved organic matter or nitrate, to produce highly reactive oxygen species (ROS), like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS then attack and degrade the this compound molecule nih.gov.

The cleavage of the arsenic-benzene bond is the critical step in this transformation, leading to the release of arsenic in its inorganic forms nih.gov. Therefore, photodegradation in sunlit surface waters represents a potentially important transformation pathway that alters the toxicity and chemical form of the arsenic contaminant. Recent research has also identified this compound as a transformation product of phenylarsenic chemical warfare agents in marine sediments, formed through a combination of biotic and abiotic pathways nih.gov.

Stereochemistry and Pyramidal Inversion at the Arsenic Center

The arsenic atom in this compound is a stereocenter, meaning it can exist in different spatial arrangements (enantiomers). The stereochemistry of this compound is characterized by a dynamic process known as pyramidal inversion. Research has shown that when this compound forms complexes with chiral molecules like L-glutathione, the resulting diastereoisomers can be partially separated using techniques such as High-Performance Liquid Chromatography (HPLC).

However, a key finding is that these separated compounds undergo rapid racemization, meaning they quickly convert back into an equal mixture of both forms. This rapid interconversion is attributed to pyramidal inversion at the arsenic atom. Pyramidal inversion is a process where the arsenic center and its three substituents rapidly flip their configuration, much like an umbrella turning inside out in the wind. This dynamic behavior demonstrates the stereochemical instability of the arsenic center in this compound under these conditions.

Advanced Analytical Methodologies for Methylphenylarsinic Acid Speciation and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of methylphenylarsinic acid, enabling its separation from other arsenic species and matrix components. The choice of chromatographic method is crucial for achieving accurate and reliable quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the separation of a broad range of organic and organometallic compounds, including phenylarsenic species. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Less polar compounds, such as this compound, will have a stronger interaction with the stationary phase and thus a longer retention time.

The retention and separation of arsenic compounds in RP-HPLC can be influenced by several factors, including the composition of the mobile phase (e.g., the type and concentration of organic modifier), the pH of the mobile phase, and the type of stationary phase. For instance, the separation of phenylarsonic compounds has been shown to be pH-dependent utm.my. The use of different C18 columns can also impact the quality of separation for phenolic compounds embrapa.br.

| Parameter | Condition | Compound(s) | Reference |

| Column | C18 | Phenylarsonic acid and related compounds | utm.my |

| Mobile Phase | Varies (e.g., methanol/water, acetonitrile/water) | Phenylarsenic compounds | researchgate.net |

| Detection | UV, ICP-MS | Phenylarsonic acids | utm.myresearchgate.net |

Ion-Pair Chromatography

Ion-pair chromatography is a powerful variation of RP-HPLC that is particularly effective for the separation of ionic and highly polar compounds like this compound technologynetworks.com. This technique involves the addition of an ion-pairing reagent to the mobile phase. The ion-pairing reagent is typically a large organic ion with a charge opposite to that of the analyte. This reagent forms a neutral ion-pair with the analyte, which can then be retained and separated on a nonpolar stationary phase technologynetworks.com.

The choice of the ion-pairing reagent, its concentration, and the pH of the mobile phase are critical parameters that control the retention and selectivity of the separation. For the analysis of anionic arsenic compounds, such as phenylarsonic acids, cationic ion-pairing reagents like tetrabutylammonium (B224687) chloride have been successfully employed utm.my. The resulting ion-pair exhibits increased hydrophobicity, leading to better retention and separation on a C18 column utm.my. Studies have been conducted to optimize the separation of phenylarsonic acids by adjusting mobile phase parameters such as the composition of the organic modifier, pH, flow rate, and the type and concentration of the ion-pairing reagent utm.my.

| Parameter | Condition | Analyte(s) | Reference |

| Column | Octadecylsilylsilica (C18) | Anionic arsenic compounds (e.g., phenylarsonic acid) | utm.my |

| Ion-Pairing Reagent | 5 mM Tetrabutylammonium chloride | Phenylarsonic acids | utm.my |

| Mobile Phase | Aqueous mobile phase containing 3 mM malonic acid and 5% methanol | Phenylarsonic acids | utm.my |

| pH | 5.85 | Phenylarsonic acids | utm.my |

| Detection | UV | 3-nitro-4-hydroxyphenylarsonic acid | utm.my |

Hyphenated Mass Spectrometry Techniques

Hyphenated mass spectrometry techniques, which couple a separation method like HPLC with a mass spectrometer, provide a powerful tool for both the quantification and identification of this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Detection

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting and quantifying elements at ultra-low concentrations. When coupled with HPLC (HPLC-ICP-MS), it becomes a powerful tool for the speciation of elements like arsenic wordpress.com. The eluent from the HPLC column is introduced into the high-temperature argon plasma of the ICP-MS, where the molecules are atomized and ionized. The resulting ions are then separated by the mass spectrometer based on their mass-to-charge ratio, allowing for the element-specific detection of arsenic wordpress.com.

HPLC-ICP-MS is widely used for the speciation of various arsenic compounds in environmental and biological samples, including inorganic arsenic, methylated arsenicals, and phenylarsenic compounds researchgate.netnih.govnih.gov. This technique offers excellent sensitivity and selectivity for arsenic, enabling the quantification of individual arsenic species even at trace levels.

| Technique | Application | Analytes | Reference |

| HPLC-ICP-MS | Speciation analysis of arsenic | Phenylarsenic compounds | nih.gov |

| HPLC-ICP-MS | Analysis of human and environmental samples | Diphenylarsinic acid, Phenylarsonic acid, this compound | researchgate.net |

| HPLC-ICP-MS | Determination of arsenic species in urine and fish tissues | As(III), As(V), MMA, DMA, AsB | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-MS/MS, ESI-TOF-MS) for Molecular Identification

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI, a solution of the analyte is sprayed through a charged capillary, producing fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions can then be analyzed by a mass spectrometer to determine their molecular weight.

ESI-MS, particularly when coupled with tandem mass spectrometry (ESI-MS/MS), can provide valuable structural information through the analysis of fragmentation patterns researchgate.net. This is crucial for the unambiguous identification of unknown arsenic species. The technique has been applied to the analysis of various organoarsenic compounds, including phenylarsonic acids researchgate.net. The positive ion mode is often useful for detecting both organic and inorganic arsenic compounds nih.gov.

| Technique | Application | Analytes | Reference |

| ESI-MS | Speciation of arsenic compounds | Inorganic and organic arsenic species | nih.gov |

| ESI-MS/MS | Structural elucidation | Organo-arsenic compounds | researchgate.net |

| HPLC-ESI-MS | Analysis of inorganic arsenic | Arsenite (As(III)), Arsenate (As(V)) | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound and for confirming the identity of a known compound uci.edu. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

HRMS has been utilized in the verification of arsenic species. For instance, the presence of monomethylarsonous acid in groundwater was verified using HRMS to measure its accurate mass nih.gov. The measured accurate mass was in good agreement with the theoretical value, providing strong evidence for its identification nih.gov. This capability is invaluable for the structural elucidation of novel or unexpected arsenic metabolites and transformation products in complex samples.

| Technique | Application | Finding | Reference |

| HRMS | Verification of arsenic species | Measured accurate mass of monomethylarsonous acid (122.9607+/-0.0003 amu) was in good agreement with the theoretical value. | nih.gov |

| HRMS | Identification of unknown compounds | Provides high mass accuracy for determining elemental composition. | uci.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural and stereochemical elucidation of organoarsenic compounds like this compound. ankara.edu.trnih.gov It provides detailed information about the chemical environment of specific nuclei, primarily proton (¹H) and carbon-13 (¹³C), within a molecule. nih.gov By analyzing parameters such as chemical shifts (δ), coupling constants (J), and signal intensities, researchers can confirm the molecular structure and deduce stereochemical relationships.

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. For this compound, the protons of the methyl group (–CH₃) and the phenyl group (–C₆H₅) will resonate at distinct chemical shifts. The protons on the phenyl group will typically appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts and splitting patterns influenced by the arsenic substituent. The methyl protons will appear as a singlet in a different region of the spectrum. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the methyl and phenyl groups will have characteristic chemical shifts.

Advanced 2D NMR techniques are particularly valuable for unambiguous structural assignment. encyclopedia.pub

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, which is useful for assigning protons within the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the phenyl and methyl groups to its attached proton(s). encyclopedia.pub

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). For this compound, HMBC can show correlations between the methyl protons and the arsenic-bound phenyl carbon, confirming the connectivity of the molecule. nih.gov

The table below illustrates hypothetical, yet typical, NMR data for this compound based on the principles of NMR spectroscopy.

| Nucleus | Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations |

| ¹H | Methyl (–CH₃) | 1.5 - 2.5 | Singlet (s) | Phenyl C1 |

| ¹H | Phenyl (ortho) | 7.8 - 8.0 | Doublet (d) | Phenyl C1, Phenyl C3 |

| ¹H | Phenyl (meta) | 7.4 - 7.6 | Triplet (t) | Phenyl C1, Phenyl C5 |

| ¹H | Phenyl (para) | 7.5 - 7.7 | Triplet (t) | Phenyl C2 |

| ¹³C | Methyl (–CH₃) | 20 - 30 | Quartet (q) in coupled spectrum | - |

| ¹³C | Phenyl C1 (As-bound) | 140 - 150 | Singlet (s) in decoupled spectrum | - |

| ¹³C | Phenyl C2, C6 (ortho) | 130 - 135 | Doublet (d) in coupled spectrum | - |

| ¹³C | Phenyl C3, C5 (meta) | 128 - 130 | Doublet (d) in coupled spectrum | - |

| ¹³C | Phenyl C4 (para) | 132 - 136 | Doublet (d) in coupled spectrum | - |

This interactive table provides representative data for illustrative purposes.

Molecular Biology Techniques for Assessing Microbial Communities

Understanding the role of microorganisms in the biogeochemical cycling and degradation of this compound is crucial. Culture-independent molecular techniques have become essential for studying the structure, function, and dynamics of microbial communities involved in the transformation of arsenic species, as these methods overcome the biases of traditional culture-based approaches which can only detect a small fraction of the microbial diversity. researchgate.netscielo.br

Several molecular techniques are applied to analyze environmental samples (e.g., soil, water, sediment) to identify microbial populations capable of metabolizing organoarsenicals. ijetst.in One key process in the environmental fate of methylated arsenicals is demethylation, which can be carried out by microbial communities through sequential reduction and demethylation steps. nih.gov For instance, research on the related compound methylarsonic acid has shown that a microbial consortium, rather than a single species, is often responsible for its complete degradation. nih.gov In one study, a Burkholderia species was identified as being responsible for reducing the pentavalent methylated arsenical, while a Streptomyces species carried out the subsequent demethylation. nih.gov

The identification and characterization of such microbial communities rely on the direct analysis of nucleic acids (DNA and RNA) from the environmental matrix.

Key molecular biology techniques include:

Genetic Fingerprinting: Techniques like Denaturing Gradient Gel Electrophoresis (DGGE) and Terminal Restriction Fragment Length Polymorphism (T-RFLP) create a profile or "fingerprint" of the microbial community based on variations in genes, often the 16S rRNA gene, which is a common marker for bacterial and archaeal phylogeny. scielo.brijetst.in These methods are effective for comparing microbial diversity across different samples and monitoring community shifts in response to this compound contamination. researchgate.net

High-Throughput Sequencing: Next-generation sequencing (NGS) of the 16S rRNA gene provides a comprehensive census of the microbial species present and their relative abundance. This allows for a detailed taxonomic identification of the microorganisms potentially involved in the transformation of this compound.

Metagenomics: This approach involves sequencing the entire collective genome of the microbial community. Metagenomics provides insights not only into "who is there" (taxonomic composition) but also "what they can do" (functional potential). By analyzing the sequenced DNA, researchers can identify genes encoding enzymes responsible for arsenic reduction, oxidation, methylation, and demethylation.

The table below summarizes common molecular techniques and their application in studying microbial communities related to this compound.

| Technique | Principle | Application for this compound Research | Reference |

| 16S rRNA Gene Sequencing | Amplification and sequencing of the phylogenetically informative 16S rRNA gene. | Identifies the taxonomic composition of microbial communities in contaminated environments. Helps pinpoint specific genera (e.g., Burkholderia, Streptomyces) potentially involved in transformation. | nih.gov |

| Genetic Fingerprinting (DGGE/T-RFLP) | Separation of PCR-amplified gene fragments (e.g., 16S rRNA) based on sequence or length polymorphism. | Provides a rapid comparison of microbial community structures between contaminated and uncontaminated sites. Monitors shifts in microbial populations during bioremediation efforts. | researchgate.netijetst.in |

| Quantitative PCR (qPCR) | Measures the abundance of specific genes in a sample in real-time. | Quantifies the population of specific microbial groups or the abundance of functional genes (e.g., arsenic reductase genes) related to this compound metabolism. | scielo.br |

| Metagenomics | Sequencing of the total DNA extracted from an environmental sample. | Identifies the complete metabolic potential of the microbial community, including pathways for organoarsenic degradation. Discovers novel genes and enzymes involved in the biotransformation of this compound. |

This interactive table outlines key molecular methodologies for microbial community analysis.

Optimized Extraction and Sample Preparation Protocols for Complex Matrices

The accurate quantification of this compound in complex environmental and biological matrices, such as soil, water, and urine, requires robust sample preparation to remove interfering substances and pre-concentrate the analyte. americanlaboratory.comnih.gov The choice of extraction method is critical for achieving high recovery, selectivity, and reproducibility. nih.gov

Solid-Phase Extraction (SPE) is a widely used and more rapid and economical alternative to traditional liquid-liquid extraction (LLE). americanlaboratory.com SPE utilizes a solid sorbent packed in a cartridge to selectively retain the analyte from the sample matrix. Interferences can then be washed away before the target compound is eluted with a suitable solvent. americanlaboratory.com For arsenic species, various types of SPE sorbents can be employed, including ion-exchange, reversed-phase, or mixed-mode materials, depending on the specific properties of the arsenical and the matrix.

The development of optimized SPE protocols involves several key steps:

Sorbent Selection: Choosing a sorbent with high affinity for this compound. Mixed-mode cation-exchange polymers can be effective for retaining organoarsenic species.

Conditioning: Preparing the sorbent with appropriate solvents to ensure proper interaction with the analyte.

Loading: Applying the sample to the cartridge under controlled pH and flow rate conditions to maximize retention.

Washing: Using specific solvents to remove matrix components that are not strongly bound to the sorbent, thereby reducing interferences and ion suppression in subsequent analysis by techniques like mass spectrometry. americanlaboratory.com

Elution: Using a small volume of a strong solvent to recover the purified and concentrated this compound.

The table below provides a comparative overview of potential extraction techniques for this compound from a complex matrix like soil or water.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Molecularly Imprinted Polymer SPE (MIP-SPE) |

| Principle | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent from a liquid phase. | Utilizes a highly cross-linked polymer with binding sites tailored for a specific analyte or a class of structurally related compounds. |

| Selectivity | Generally low to moderate. | Moderate to high, depending on the sorbent. | Very high, leading to cleaner extracts. americanlaboratory.com |

| Solvent Consumption | High. | Low. | Low. |

| Potential for Automation | Difficult. | High. | High. |

| Typical Recovery (%) | 60-85% | >90% | >90% |

| Matrix Effect Reduction | Moderate | Good | Excellent |

This interactive table compares the performance characteristics of different sample preparation techniques.

Innovations in sorbent technology, such as the use of Molecularly Imprinted Polymers (MIPs), offer even greater selectivity. americanlaboratory.com MIPs are custom-made polymers with binding sites designed to recognize a specific target molecule, in this case, potentially the phenylarsonic acid moiety, leading to exceptionally clean extracts and lower detection limits. americanlaboratory.com

Environmental Remediation and Management Strategies for Methylphenylarsinic Acid Contamination

Bioremediation Approaches

Bioremediation offers an environmentally sustainable and cost-effective alternative to traditional physicochemical methods for addressing contamination by organoarsenic compounds such as methylphenylarsinic acid. These strategies harness the metabolic capabilities of microorganisms and plants to degrade, transform, or sequester the contaminant.

Exploiting Microbial Degradation Capabilities

Certain microorganisms have demonstrated a remarkable ability to break down complex organic pollutants, including arylarsenic compounds. Research has identified specific bacterial strains capable of degrading this compound, offering a promising avenue for in-situ and ex-situ remediation.

One notable study isolated the bacterium Kytococcus sedentarius strain NK0508, which was found to be effective in degrading this compound. When cultivated with this compound, the strain achieved approximately 90% degradation. nih.govoup.com The proposed degradation pathway begins with the cleavage of the phenyl groups from the arsenic atom. This initial step is followed by hydroxylation of the separated phenyl groups and subsequent ring opening, leading to the formation of less complex and potentially less toxic organic molecules. nih.govoup.com In the degradation of a related compound, diphenylarsinic acid, by the same bacterial strain, the final products were identified as cis,cis-muconate (B1241781) and arsenic acid, suggesting a similar complete mineralization potential for this compound. nih.govoup.com

The isolation of such potent microbial strains often requires specific enrichment techniques. For instance, K. sedentarius was isolated from soil contaminated with diphenylarsinic acid by using toluene (B28343) as a carbon source to initially encourage the growth of aryl-compound-degrading microbes. nih.govoup.com This highlights the importance of understanding the metabolic flexibility of native microbial communities in contaminated environments.

Table 1: Microbial Degradation of this compound

| Microorganism | Compound | Degradation Efficiency | Proposed Initial Step | Reference |

|---|---|---|---|---|

| Kytococcus sedentarius strain NK0508 | This compound | ~90% | Splitting of the phenyl group from the arsenic atom | nih.govoup.com |

Phytoremediation Potential and Mechanisms

Phytoremediation utilizes plants to remove, transfer, stabilize, or degrade contaminants in soil and water. While specific studies on hyperaccumulator plants for this compound are limited, research on related arylarsenic compounds provides strong evidence for its potential. The primary mechanisms relevant to the phytoremediation of organoarsenicals include phytoextraction, phytostabilization, and phytodegradation.

Phytoextraction involves the uptake of contaminants by plant roots and their translocation and accumulation in the harvestable, above-ground biomass. Studies have shown that rice plants can take up this compound from contaminated soil, with the compound being detected in the brown rice. researchgate.net This indicates that plants possess the necessary transport systems to absorb this organoarsenic compound from the soil.

Phytostabilization refers to the use of plants to reduce the mobility and bioavailability of contaminants in the soil. This can be achieved through absorption and accumulation by roots, adsorption onto the root surface, or the precipitation of the contaminant within the root zone.

Phytodegradation is the breakdown of contaminants within the plant tissues through metabolic processes, or the breakdown of contaminants in the soil through the effect of enzymes produced by the plant roots.

Research on the closely related compound, diphenylarsinic acid (DPAA), has demonstrated the effectiveness of the fern Pteris vittata in its phytoremediation, particularly when associated with the plant-growth-promoting bacterium Phyllobacterium myrsinacearum RC6b. researchgate.net This synergistic relationship enhanced the plant's growth and its accumulation of DPAA, suggesting that a similar plant-microbe interaction could be highly effective for the remediation of this compound. researchgate.net

Chemical Immobilization and Stabilization Technologies

Chemical immobilization and stabilization techniques aim to reduce the mobility and bioavailability of this compound in the environment by binding it to various materials or transforming it into less soluble forms.

Application of Adsorbents (e.g., Activated Charcoal)

Activated carbon possesses a porous structure and a large surface area, which can be modified to enhance its affinity for specific contaminants. mdpi.comresearchgate.netijesd.org However, its effectiveness for arsenic compounds can be limited. ijesd.org A review of adsorbents for aromatic organoarsenic compounds highlighted several promising materials. For the related compound, phenylarsonic acid, a hydroxy-functionalized chromium-based metal-organic framework (MOF) exhibited an adsorption capacity of 139 mg/g. up.ac.za Other materials, such as nano-zerovalent iron/sludge-based biochar and mesoporous zeolitic imidazolate frameworks, have shown even higher capacities for other organoarsenicals like roxarsone (B1679585) and p-arsanilic acid. up.ac.za

The adsorption of phenylarsonic acid compounds has also been studied on various soil minerals, including metal oxides, hydroxides, and clay minerals. nih.govresearchgate.net The primary adsorption mechanism for these minerals is believed to be the formation of inner-sphere complexes through the arsonic acid group. nih.gov This suggests that adsorbents rich in iron or aluminum oxides could be effective for immobilizing this compound.

Table 2: Adsorption Capacities of Various Adsorbents for Phenylarsonic Acid (a related compound)

| Adsorbent | Compound | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Hydroxy-functionalized Chromium-based MOF | Phenylarsonic acid | 139 | up.ac.za |

Other Chemical Treatment Methods

Several other chemical treatment methods hold promise for the remediation of this compound contamination. These methods typically involve chemical reactions that either degrade the organic part of the molecule, transform the arsenic into a more easily removable form, or alter the soil chemistry to enhance the mobilization and subsequent removal of the contaminant.

Fenton and Fenton-like Oxidation: The Fenton process utilizes hydroxyl radicals (•OH) generated from the reaction of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to oxidize organic contaminants. mdpi.com This advanced oxidation process has been shown to be effective for the degradation of phenylarsonic acid. researchgate.netnih.gov The process involves the breakdown of the aromatic ring, leading to the release of inorganic arsenic, which can then be removed through coagulation or other methods. researchgate.netnih.gov A copper sulfide (B99878) (CuS) enabled Fenton-like system has also demonstrated high efficiency in the removal of phenylarsonic acid, with the added benefit of immobilizing the released inorganic arsenic. nih.gov

Chemical Mobilization: In some remediation scenarios, particularly those involving pump-and-treat systems for groundwater, increasing the mobility of the contaminant can enhance its removal efficiency. Chemical amendments can be used to desorb arsenic from soil and aquifer solids. Studies have shown that phosphate (B84403) and oxalic acid are effective at mobilizing arsenic from contaminated solids. nih.gov Phosphate competes with arsenate for sorption sites, while oxalic acid can dissolve iron and aluminum (hydr)oxides to which arsenic is bound. nih.gov In column experiments, 10 mM oxalic acid was able to mobilize 88% of the arsenic from contaminated aquifer sediments. nih.gov

Novel Remediation Techniques and Integrated Approaches

Addressing the complexities of this compound contamination often requires innovative technologies and the integration of multiple remediation strategies. These approaches aim to enhance efficiency, reduce costs, and minimize environmental impact.

Nano-remediation: The use of nanomaterials in remediation is a rapidly developing field. For instance, nano-zerovalent iron combined with sludge-based biochar has shown a very high adsorption capacity for the organoarsenical roxarsone. up.ac.za Nanoparticles can also be used in conjunction with phytoremediation to enhance plant tolerance to arsenic stress and increase accumulation. mdpi.com

Integrated Phytoremediation and Microbial Remediation: As mentioned earlier, the combination of plants and microorganisms can lead to synergistic effects in the remediation of organoarsenic compounds. The use of arsenic-resistant, plant-growth-promoting rhizobacteria (PGPR) can enhance the biomass of the remediating plant and improve its ability to take up and tolerate the contaminant. researchgate.net The bacteria can also contribute to the degradation of the organic portion of the arsenical compound in the rhizosphere.

Combined Chemical and Biological Treatments: An integrated approach could involve an initial chemical treatment to break down the this compound into simpler, more biodegradable compounds. For example, a partial Fenton oxidation could be followed by bioremediation using microorganisms capable of mineralizing the resulting intermediates. This sequential treatment can be more effective and economical than either treatment alone.

Stabilization Combined with Phytoremediation: For large areas of contaminated soil, a combination of chemical stabilization and phytoremediation can be an effective management strategy. mdpi.commdpi.com Stabilizing agents, such as those based on fly ash modified with ferrous sulfate, can be applied to reduce the immediate risk of arsenic leaching and off-site migration. mdpi.com Subsequently, phytoremediation can be used as a long-term polishing step to gradually reduce the total arsenic concentration in the soil. mdpi.com This integrated approach addresses both the short-term risk and the long-term cleanup goals.

Theoretical and Computational Chemistry Studies of Methylphenylarsinic Acid

Molecular Modeling of Reaction Mechanisms and Reactivity

Molecular modeling is a powerful technique used to investigate the intricate details of chemical reactions. Through quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to map out reaction pathways, identify transition states, and calculate the energy barriers associated with chemical transformations. These theoretical studies are crucial for understanding the stability and reactivity of Methylphenylarsinic acid in various environments.

Recent research has focused on predicting the acidity (pKa) of arsonic acid derivatives, a key parameter governing their reactivity and environmental mobility. chemrxiv.org Computational models, including those based on DFT and machine learning, have been developed to accurately predict these values. For instance, DFT-based models that calculate atomic charges on the conjugated arsonate base have shown high agreement with experimental data. chemrxiv.org Understanding the pKa is fundamental to predicting how the molecule will behave in aqueous solutions at different pH levels, affecting its solubility, binding potential, and ability to cross biological membranes. chemrxiv.org

Table 1: Theoretical Approaches to Modeling Arsonic Acid Reactivity

| Computational Method | Application | Key Findings | Reference |

| Density Functional Theory (DFT) | pKa Prediction | Models correlating atomic charges with acidity show high accuracy. | chemrxiv.org |

| Machine Learning (ML) | pKa Prediction | Support Vector Machine models provide strong predictive performance for pKa values of arsonic acids. | chemrxiv.org |

| Molecular Dynamics (MD) | Solvation & Stability | Simulates the dynamic behavior of the molecule in solution, revealing insights into stability and interactions with solvent molecules. |

Ligand Interactions and Complex Formation Studies

This compound can interact with various ions and molecules in the environment to form coordination complexes. Theoretical studies are instrumental in understanding the nature of these interactions, including the geometry of the resulting complexes, the strength of the bonds formed, and the electronic structure of the new species. nih.govmdpi.com

DFT calculations are frequently employed to model the formation of complexes between organoarsenicals and metal ions. mdpi.comresearchgate.net These studies can predict:

Coordination Geometry: The three-dimensional arrangement of atoms in the complex.

Binding Energies: The energy released upon complex formation, indicating the stability of the complex.

Bonding Analysis: Tools like the Natural Bond Orbital (NBO) analysis can reveal the nature of the metal-ligand bonds, determining whether they are primarily covalent or ionic. nih.gov

For example, computational studies can simulate the interaction of this compound with mineral surfaces, such as iron oxides, which are abundant in soil and sediment. clu-in.org These models help explain the strong adsorption of arsenicals to these surfaces, a key process controlling their environmental transport. The calculations can identify the specific functional groups involved in the binding and the energies associated with adsorption.

Table 2: Calculated Properties of Metal-Arsenical Complexes from DFT Studies

| Metal Ion | Coordination Site | Calculated Binding Energy (kJ/mol) | Key Bond Length (Å) |

| Fe(III) | Arsonate Oxygen Atoms | -150 to -200 | As-O: 1.75, Fe-O: 2.10 |

| Cu(II) | Arsonate Oxygen Atoms | -120 to -160 | As-O: 1.76, Cu-O: 2.05 |

| Zn(II) | Arsonate Oxygen Atoms | -100 to -140 | As-O: 1.76, Zn-O: 2.15 |

| (Note: Data are representative values derived from typical DFT studies on similar organoarsenical complexes and are for illustrative purposes.) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) in Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physical properties, respectively. wikipedia.orgnih.gov These models are essential tools in environmental science for predicting the fate and potential effects of chemicals where experimental data is lacking, thereby reducing the need for extensive animal testing. ecetoc.orgdmu.dkmdpi.com

For this compound and other organoarsenicals, QSAR and QSPR models can predict key parameters that influence their environmental behavior:

QSPR for Physicochemical Properties: These models predict properties like water solubility, octanol-water partition coefficient (Kow), and soil sorption coefficient (Koc). researchgate.netresearchgate.net These properties determine how a chemical distributes itself between water, soil, and air. The models use molecular descriptors, which are numerical representations of the molecule's structure (e.g., molecular weight, surface area, connectivity indices), to make these predictions. researchgate.net

QSAR for Biological Activity: QSAR models can be developed to predict the toxicity of organoarsenic compounds to various organisms. nih.gov By correlating structural features with toxicity endpoints, these models help to prioritize chemicals for further testing and risk assessment.

The development of a QSPR model for a property like soil sorption would involve compiling experimental data for a series of related arsonic acids and calculating a range of molecular descriptors for each. researchgate.net Statistical methods, such as multiple linear regression, are then used to create an equation that best relates the descriptors to the property. nih.gov This equation can then be used to estimate the soil sorption of this compound and other similar compounds.

Table 3: Example of a QSPR Model for Predicting a Property of Phenylarsonic Acids

| Property Predicted | Model Equation | Key Descriptors Used | Statistical Significance (R²) |

| Soil Sorption (log Koc) | log Koc = a(log Kow) + b(pKa) + c | Octanol-Water Partition Coefficient (log Kow), Acidity (pKa) | > 0.85 |

| Aquatic Toxicity (log LC50) | log LC50 = d(log Kow) + e(E_LUMO) + f | Octanol-Water Partition Coefficient (log Kow), Energy of Lowest Unoccupied Molecular Orbital (E_LUMO) | > 0.75 |

| (Note: This table represents a generalized structure of QSAR/QSPR models. The coefficients a, b, c, d, e, and f are determined through statistical analysis of a specific dataset.) |

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing methylphenylarsinic acid to ensure reproducibility?

- Methodology : Follow guidelines for detailed synthesis protocols, including reagent purity, reaction conditions (temperature, solvent, catalyst), and purification steps. Ensure characterization via NMR, FT-IR, and mass spectrometry to confirm structural integrity. Experimental sections should mirror standardized formats (e.g., Beilstein Journal of Organic Chemistry guidelines), with explicit inclusion of safety measures for arsenic-containing compounds .

- Key Considerations : Document deviations from established methods, as even minor changes in stoichiometry or reaction time can alter yields or product purity. Reference prior studies to contextualize protocol choices .

Q. How should researchers address gaps in toxicological data for this compound in experimental design?

- Methodology : Conduct preliminary acute toxicity assays (e.g., LD50 in model organisms) and include negative controls. Use computational tools (QSAR models) to predict toxicity profiles when empirical data are unavailable. Cite limitations explicitly in discussions to guide future studies .

- Data Gaps : Note the absence of skin/eye irritation or chronic toxicity data in safety sheets; prioritize these in risk assessments for laboratory handling .

Q. What are the best practices for characterizing this compound’s stability under varying storage conditions?

- Methodology : Perform accelerated stability studies (e.g., exposure to heat, light, moisture) and monitor degradation via HPLC or UV-Vis spectroscopy. Reference stability guidelines from chemical safety data, which recommend storage in inert, dry environments away from strong acids/oxidizers .

- Documentation : Report deviations from ideal storage conditions in publications to aid reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodology : Cross-validate results using multiple techniques (e.g., X-ray crystallography for structural confirmation, tandem MS for fragmentation patterns). Compare data with authoritative databases like NIST Chemistry WebBook, ensuring solvent and instrument calibration are consistent .

- Analysis : Statistically assess inter-laboratory variability and publish raw data in supplementary materials to facilitate meta-analyses .

Q. What strategies optimize the detection of this compound in complex matrices (e.g., biological or environmental samples)?

- Methodology : Employ hyphenated techniques (LC-MS/MS, GC-ICP-MS) for sensitivity and specificity. Validate methods using spike-recovery experiments and matrix-matched calibration curves to account for interference .

- Advanced Considerations : Explore derivatization to enhance volatility or ionization efficiency, particularly for trace analysis .

Q. How should conflicting data on this compound’s reactivity with biomolecules be interpreted?

- Methodology : Replicate experiments under controlled redox conditions (e.g., anaerobic chambers) to isolate reaction pathways. Use kinetic studies and isotopic labeling to elucidate mechanisms. Contrast findings with computational simulations (DFT) to identify plausible intermediates .

- Critical Analysis : Highlight potential artifacts (e.g., photodegradation during assays) and propose orthogonal validation methods .

Methodological and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodology : Use nonlinear regression models (e.g., Hill equation) for IC50/EC50 calculations. Report confidence intervals and goodness-of-fit metrics (R², AIC). Include raw data in appendices for transparency .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can researchers ensure ethical compliance when studying arsenic-containing compounds?

- Guidelines : Follow institutional protocols for hazardous waste disposal and personal protective equipment (PPE). Disclose funding sources and potential conflicts of interest in publications .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.